REACTION_CXSMILES
|
Br[CH:2]([CH2:5][CH2:6]Br)[C:3]#[N:4].[CH:8]([NH2:21])([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(=O)(O)[O-].[Na+]>C(#N)C>[CH:8]([N:21]1[CH2:6][CH2:5][CH:2]1[C:3]#[N:4])([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC(C#N)CCBr
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Reflux for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Filter off the solids
|
Type
|
CUSTOM
|
Details
|
remove the acetonitrile in vacuo
|
Type
|
ADDITION
|
Details
|
Treat the residue with ether
|
Type
|
FILTRATION
|
Details
|
filter out insoluble solids
|
Type
|
WASH
|
Details
|
Wash the ether solution first with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the solution over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
remove solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallize the solid residue from methylene chloride-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |